molecular formula C22H14BrNO2S B2829360 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid CAS No. 477886-46-7

3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid

Cat. No. B2829360
M. Wt: 436.32
InChI Key: FULMXDVNTAGJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid” is a complex organic molecule that contains several functional groups. It has a quinoline ring, a common structure in many pharmaceuticals , a bromophenyl group, which is often used in medicinal chemistry due to its bioactivity , and a carboxylic acid group, which is a common functional group in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring, bromophenyl group, and carboxylic acid group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing new synthetic routes and chemical properties of compounds related to 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid. For instance, the synthesis of oxazine, thiazine, and quinoxaline derivatives containing a benzyl fragment from 3-aryl-2-bromopropanoic acids and their esters demonstrates the versatility of these compounds in creating a wide range of heterocyclic structures with potential biological and photophysical applications (Pokhodylo et al., 2021).

Antileukotrienic Agents

Compounds bearing the quinoline moiety have been synthesized as potential antileukotrienic agents, indicating their relevance in therapeutic applications. The synthesis of certain quinoline derivatives showcases their potential in inhibiting leukotriene biosynthesis, which is crucial for managing conditions like asthma and allergic rhinitis (Jampílek et al., 2004).

Fluorescence and Photophysical Properties

Quinoline derivatives exhibit interesting photophysical behaviors, making them suitable for various applications, including fluorescent materials and sensors. Studies on the fluorescence and quantum chemical investigations of multi-substituted quinoline derivatives highlight their potential in designing new materials with enhanced optical properties (Le et al., 2020).

Material Science and Polymer Chemistry

The synthesis of new hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units from quinoline derivatives points to their use in creating advanced materials with specific mechanical and optical properties. These polymers have potential applications in electronics, coatings, and as fluorescent markers (Baek et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry given the presence of the quinoline and bromophenyl groups .

properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO2S/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULMXDVNTAGJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2SC4=CC=C(C=C4)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid

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